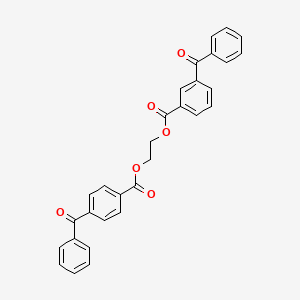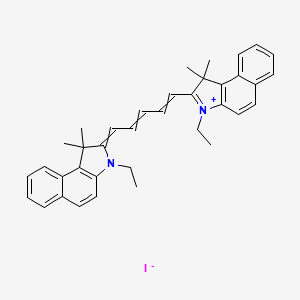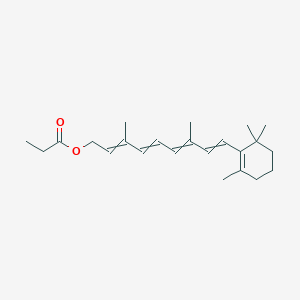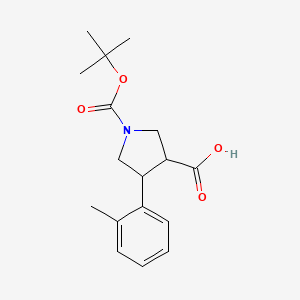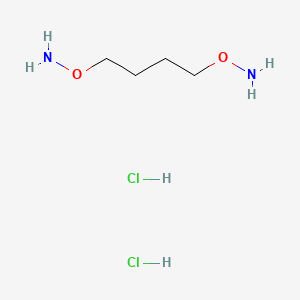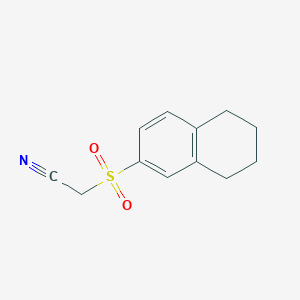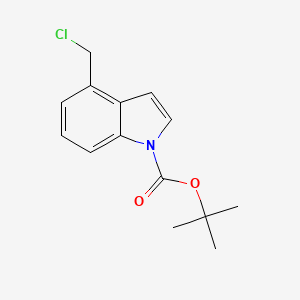![molecular formula C26H30O6 B12506730 2-(4-{1,1-Bis-[4-(2-hydroxy-ethoxy)-phenyl]-ethyl}-phenoxy)-ethanol](/img/structure/B12506730.png)
2-(4-{1,1-Bis-[4-(2-hydroxy-ethoxy)-phenyl]-ethyl}-phenoxy)-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’'-((Ethane-1,1,1-triyltris(benzene-4,1-diyl))tris(oxy))tris(ethan-1-ol) is a complex organic compound with the molecular formula C26H30O6 and a molecular weight of 438.51 g/mol . This compound is characterized by its unique structure, which includes three benzene rings connected by an ethane-1,1,1-triyl core, each linked through an oxygen atom to an ethan-1-ol group. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-((Ethane-1,1,1-triyltris(benzene-4,1-diyl))tris(oxy))tris(ethan-1-ol) typically involves the reaction of ethane-1,1,1-triyl tris(4-hydroxybenzene) with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base catalyst, such as sodium hydroxide, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to obtain the final compound with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-((Ethane-1,1,1-triyltris(benzene-4,1-diyl))tris(oxy))tris(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2,2’,2’'-((Ethane-1,1,1-triyltris(benzene-4,1-diyl))tris(oxy))tris(ethan-1-ol) is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2,2’,2’'-((Ethane-1,1,1-triyltris(benzene-4,1-diyl))tris(oxy))tris(ethan-1-ol) involves its interaction with various molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with other molecules, facilitating its incorporation into larger molecular structures. Additionally, the benzene rings provide a hydrophobic environment that can interact with other hydrophobic molecules, influencing their behavior and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2,2’,2’'-((Ethane-1,1,1-triyltris(benzene-4,1-diyl))tris(oxy))tris(methanol)
- 2,2’,2’'-((Ethane-1,1,1-triyltris(benzene-4,1-diyl))tris(oxy))tris(propan-1-ol)
Uniqueness
2,2’,2’'-((Ethane-1,1,1-triyltris(benzene-4,1-diyl))tris(oxy))tris(ethan-1-ol) is unique due to its specific combination of three benzene rings connected by an ethane-1,1,1-triyl core and linked through oxygen atoms to ethan-1-ol groups. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C26H30O6 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-[4-[1,1-bis[4-(2-hydroxyethoxy)phenyl]ethyl]phenoxy]ethanol |
InChI |
InChI=1S/C26H30O6/c1-26(20-2-8-23(9-3-20)30-17-14-27,21-4-10-24(11-5-21)31-18-15-28)22-6-12-25(13-7-22)32-19-16-29/h2-13,27-29H,14-19H2,1H3 |
InChI Key |
WUCVLFKANBQSOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCCO)(C2=CC=C(C=C2)OCCO)C3=CC=C(C=C3)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


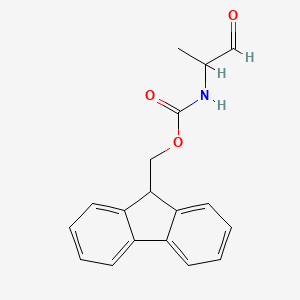
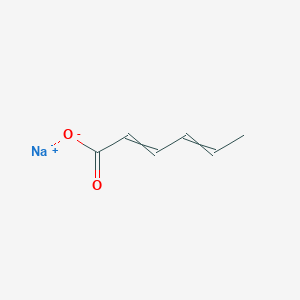
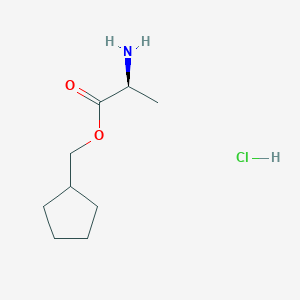
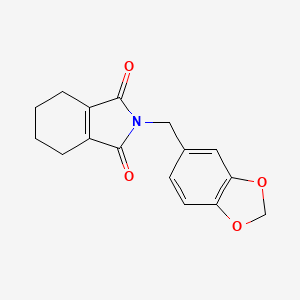
![2-[(4-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12506672.png)
